molecular formula C25H20FN3O2 B2392380 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-45-3

5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2392380
CAS RN: 866349-45-3
M. Wt: 413.452
InChI Key: VRCKNQCAACNELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The exact mechanism of action of 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of key enzymes involved in cell proliferation and survival, such as AKT and ERK. In neuronal cells, it has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA and GABA receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline are diverse and depend on the specific research application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neuronal cells, it has been shown to modulate neurotransmitter receptor activity, leading to changes in synaptic plasticity and neuronal excitability. Overall, this compound has been shown to have potent biological activity in vitro, but its effects in vivo are not yet fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its potent biological activity, its synthetic accessibility, and its potential as a lead compound for drug discovery. However, there are also some limitations to its use, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the lack of in vivo data on its efficacy and safety.

Future Directions

There are many potential future directions for research on 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific cellular targets and signaling pathways.
2. In vivo studies to assess the efficacy and safety of this compound as a potential therapeutic agent.
3. Development of new analogs of this compound with improved solubility, potency, and selectivity for specific disease targets.
4. Investigation of the potential of this compound as a tool for studying cellular signaling pathways and disease mechanisms.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs targeting various disease pathways.
Overall, 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves a series of chemical reactions, starting with the condensation of 2-fluorobenzaldehyde and 4-methoxyacetophenone to form 2-fluoro-4'-methoxychalcone. This intermediate is then subjected to a cyclization reaction with 1,2-diaminobenzene to form the pyrazoloquinoline scaffold. Finally, the 4-methoxyphenyl group is introduced through a Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid.

Scientific Research Applications

5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, it has been studied for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter receptors. In drug discovery, it has been used as a lead compound for the development of new drugs targeting various disease pathways.

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-18-9-7-16(8-10-18)24-21-15-29(14-17-5-3-4-6-22(17)26)23-12-11-19(31-2)13-20(23)25(21)28-27-24/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCKNQCAACNELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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